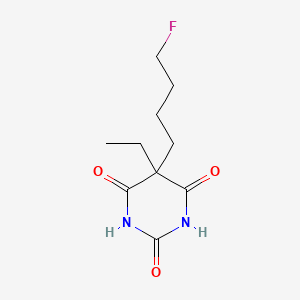
Barbituric acid, 5-ethyl-5-(4-fluorobutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barbituric acid, 5-ethyl-5-(4-fluorobutyl)-, is a derivative of barbituric acid, which is a pyrimidine heterocyclic organic compound. This compound is known for its pharmacological properties and is used in various scientific research applications. It is a white crystalline powder that is soluble in water and has a molecular formula of C10H15FN2O3 .
Méthodes De Préparation
The synthesis of barbituric acid, 5-ethyl-5-(4-fluorobutyl)-, typically involves the reaction of diethyl ethylmalonate with urea in the presence of a base. The reaction conditions include heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Barbituric acid, 5-ethyl-5-(4-fluorobutyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on biological systems. In medicine, it is investigated for its pharmacological properties, including its potential use as an anticonvulsant and sedative. Additionally, it has applications in the industry, such as in the production of pharmaceuticals and other chemical products .
Mécanisme D'action
The mechanism of action of barbituric acid, 5-ethyl-5-(4-fluorobutyl)-, involves its interaction with the central nervous system. It acts as a nonselective central nervous system depressant by promoting the binding to inhibitory gamma-aminobutyric acid subtype receptors and modulating chloride currents through receptor channels. It also inhibits glutamate-induced depolarizations, which contributes to its sedative and anticonvulsant effects .
Comparaison Avec Des Composés Similaires
Barbituric acid, 5-ethyl-5-(4-fluorobutyl)-, can be compared to other barbiturates such as phenobarbital and pentobarbital. While all these compounds share a similar core structure, their side chains and specific substitutions confer different pharmacological properties. For example, phenobarbital is known for its long-lasting anticonvulsant effects, while pentobarbital is used for its sedative and hypnotic properties . The unique fluorobutyl substitution in barbituric acid, 5-ethyl-5-(4-fluorobutyl)-, may contribute to its distinct pharmacological profile.
Similar Compounds
- Phenobarbital
- Pentobarbital
- Secobarbital
- Amobarbital
These compounds are all derivatives of barbituric acid and are used for their sedative, hypnotic, and anticonvulsant properties .
Propriétés
Numéro CAS |
309-76-2 |
|---|---|
Formule moléculaire |
C10H15FN2O3 |
Poids moléculaire |
230.24 g/mol |
Nom IUPAC |
5-ethyl-5-(4-fluorobutyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H15FN2O3/c1-2-10(5-3-4-6-11)7(14)12-9(16)13-8(10)15/h2-6H2,1H3,(H2,12,13,14,15,16) |
Clé InChI |
SLNRFZZUJDZDPT-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)NC(=O)NC1=O)CCCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















